N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been studied for its potential applications in various scientific fields. This molecule has been synthesized using specific methods and has been found to have significant biochemical and physiological effects. In
Scientific Research Applications
Drug Metabolism
Research on compounds like paracetamol (acetaminophen) reveals the complex metabolism these drugs undergo, including pathways like glucuronidation, sulfation, and oxidation. Such studies contribute to understanding the genetic differences in metabolism and the implications for toxicity and therapeutic efficacy (Li-zi Zhao & G. Pickering, 2011). The metabolism of paracetamol is of particular interest due to its widespread use and potential for overdose leading to liver injury.
Environmental Impact
The presence of pharmaceuticals like acetaminophen in the environment and their removal strategies are crucial research areas. Studies have documented the occurrence of acetaminophen in wastewater and explored advanced oxidation processes (AOPs) for its removal. These studies highlight the environmental persistence of pharmaceuticals and the need for effective degradation technologies to prevent ecological harm (Hoang Nhat Phong Vo et al., 2019).
Novel Mechanisms of Action
Understanding the mechanisms of action for analgesics like acetaminophen contributes to developing safer and more effective pain management strategies. Research has elucidated novel pathways, such as the metabolization to N-acylphenolamine (AM404) and its effects on cannabinoid and vanilloid receptors, which offers insights into pain modulation and the potential for new analgesic drugs (N. Ohashi & T. Kohno, 2020).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-13(16,11-5-3-7-18-11)9-14-12(15)8-10-4-2-6-17-10/h2-7,16H,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBSPNCMSZDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CS1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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